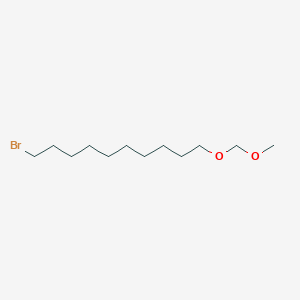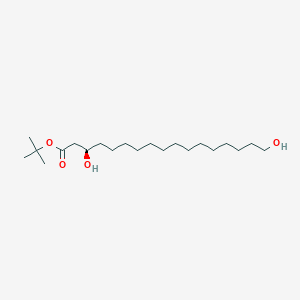
tert-butyl (3R)-3,17-dihydroxyheptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate is an organic compound characterized by the presence of a tert-butyl ester group and two hydroxyl groups located at the 3rd and 17th positions of a heptadecanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl (3R)-3,17-dihydroxyheptadecanoate, can be achieved through various methods. One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This approach is advantageous due to its simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for the formation of tert-butyl chloride and hypochlorous acid for the formation of tert-butyl hypochlorite . The reactions typically occur under mild conditions, making them suitable for various synthetic applications.
Major Products Formed
The major products formed from these reactions include tert-butyl chloride, tert-butyl hypochlorite, and various substituted derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its reactivity and stability.
Biology: The compound’s structural features make it a potential candidate for studying biochemical pathways and enzyme interactions.
Medicine: It may be explored for its potential therapeutic properties, particularly in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3,17-dihydroxyheptadecanoate involves its interaction with various molecular targets and pathways. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds . The hydroxyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is similar in structure but contains a chloro group and a shorter carbon chain.
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Another similar compound used in the synthesis of rosuvastatin.
Uniqueness
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate is unique due to its longer carbon chain and the presence of hydroxyl groups at both the 3rd and 17th positions
Eigenschaften
CAS-Nummer |
404868-09-3 |
|---|---|
Molekularformel |
C21H42O4 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
tert-butyl (3R)-3,17-dihydroxyheptadecanoate |
InChI |
InChI=1S/C21H42O4/c1-21(2,3)25-20(24)18-19(23)16-14-12-10-8-6-4-5-7-9-11-13-15-17-22/h19,22-23H,4-18H2,1-3H3/t19-/m1/s1 |
InChI-Schlüssel |
INXYPMRYAYFKCZ-LJQANCHMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)C[C@@H](CCCCCCCCCCCCCCO)O |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(CCCCCCCCCCCCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,3-b]furan-4,9-dione, 2-nitro-](/img/structure/B14258090.png)
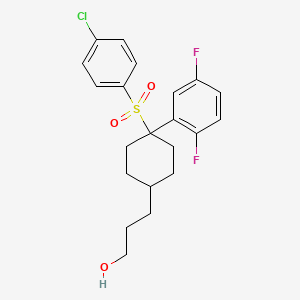
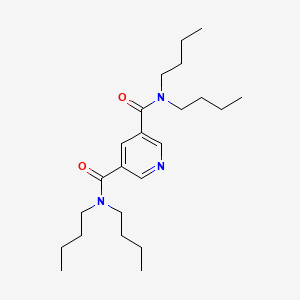
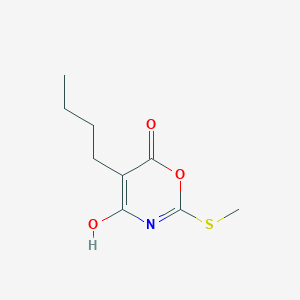
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14258108.png)
![6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-](/img/structure/B14258111.png)
![4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid](/img/structure/B14258118.png)
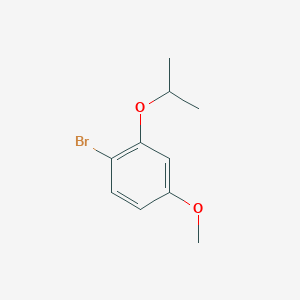
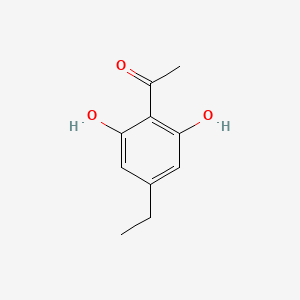

![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)

![N-[1,1'-Bi(cyclohexylidene)]-4-ylidenehydroxylamine](/img/structure/B14258164.png)
